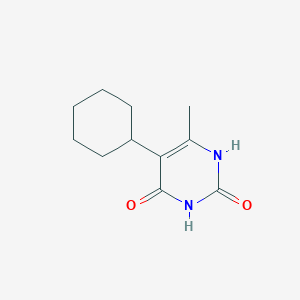
1,2-Benzocyclodecen-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzocyclodecen-3-ol, also known as β-naphthol, is an organic compound that belongs to the class of aromatic alcohols. It is a white crystalline solid that is soluble in water, ethanol, and ether. β-naphthol has been used in various fields such as medicine, organic synthesis, and analytical chemistry due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of β-naphthol is not well understood. However, it has been suggested that it acts by inhibiting the activity of enzymes such as tyrosinase and peroxidase. These enzymes are involved in various physiological processes such as melanin synthesis and wound healing.
Biochemical and Physiological Effects:
β-naphthol has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, anti-bacterial, and anti-fungal properties. β-naphthol has also been shown to have an inhibitory effect on the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
β-naphthol has several advantages when used in laboratory experiments. It is readily available, inexpensive, and easy to handle. However, it has some limitations such as its low solubility in water and its tendency to oxidize in the presence of air.
Zukünftige Richtungen
There are several future directions for the research on β-naphthol. One direction is the development of new synthetic methods for the preparation of β-naphthol and its derivatives. Another direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases. Additionally, the use of β-naphthol as a reagent in analytical chemistry for the detection of other metal ions could be explored.
Synthesemethoden
β-naphthol can be synthesized through various methods such as the Kolbe-Schmitt reaction, the Skraup synthesis, and the Friedel-Crafts reaction. The Kolbe-Schmitt reaction involves the reaction of sodium phenoxide with carbon dioxide followed by acidification to obtain β-naphthol. The Skraup synthesis involves the reaction of 2-naphthol with sulfuric acid and nitrobenzene to obtain β-naphthol. The Friedel-Crafts reaction involves the reaction of naphthalene with a mixture of aluminum chloride and hydrochloric acid to obtain β-naphthol.
Wissenschaftliche Forschungsanwendungen
β-naphthol has been extensively studied in the field of organic synthesis due to its ability to act as a nucleophile and a base. It has been used as a starting material for the synthesis of various organic compounds such as dyes, pharmaceuticals, and fragrances. β-naphthol has also been used as a reagent in analytical chemistry for the detection of various metal ions such as copper, iron, and nickel.
Eigenschaften
CAS-Nummer |
127654-56-2 |
|---|---|
Molekularformel |
C14H20O |
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
(5R)-5,6,7,8,9,10,11,12-octahydrobenzo[10]annulen-5-ol |
InChI |
InChI=1S/C14H20O/c15-14-11-5-3-1-2-4-8-12-9-6-7-10-13(12)14/h6-7,9-10,14-15H,1-5,8,11H2/t14-/m1/s1 |
InChI-Schlüssel |
WTHSRNWVSPIDPS-CQSZACIVSA-N |
Isomerische SMILES |
C1CCC[C@H](C2=CC=CC=C2CCC1)O |
SMILES |
C1CCCC(C2=CC=CC=C2CCC1)O |
Kanonische SMILES |
C1CCCC(C2=CC=CC=C2CCC1)O |
Andere CAS-Nummern |
127654-56-2 |
Synonyme |
1,2-benzocyclodecen-3-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![3-Amino-9H-pyrido[3,4-b]indole](/img/structure/B160850.png)